molecular formula C22H16Cl2N2O2 B14162587 2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide CAS No. 6387-83-3

2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide

Cat. No.: B14162587
CAS No.: 6387-83-3
M. Wt: 411.3 g/mol
InChI Key: RVQCMCGZOWPHGP-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, substituted with a dichlorophenyl group, a furan-2-ylmethyl group, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinoline derivative with furan-2-ylmethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and amines.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide: shares similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.

    Furan derivatives: Compounds like furan-2-carboxamide and furan-2-ylmethylamine.

Uniqueness

  • The unique combination of the dichlorophenyl, furan-2-ylmethyl, and carboxamide groups in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

6387-83-3

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C22H16Cl2N2O2/c1-13-20(22(27)25-12-15-5-4-10-28-15)17-6-2-3-7-19(17)26-21(13)16-9-8-14(23)11-18(16)24/h2-11H,12H2,1H3,(H,25,27)

InChI Key

RVQCMCGZOWPHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CO4

Origin of Product

United States

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